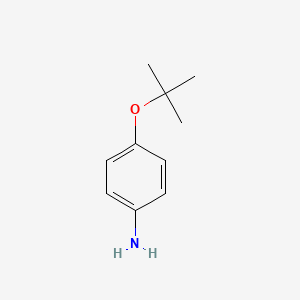

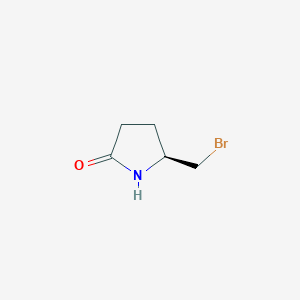

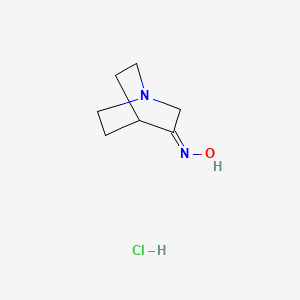

![molecular formula C24H24B2Br2N2O4 B1279270 4,4'-联吡啶,1,1'-双[(2-硼苯基)甲基]-, 二溴化物 CAS No. 420816-02-0](/img/structure/B1279270.png)

4,4'-联吡啶,1,1'-双[(2-硼苯基)甲基]-, 二溴化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

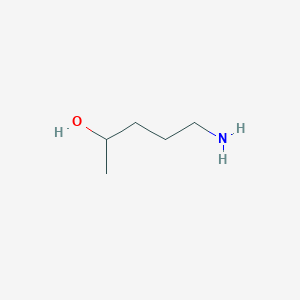

The compound 4,4'-Bipyridinium, 1,1'-bis[(2-boronophenyl)methyl]-, dibromide is a derivative of 4,4'-bipyridyl, which is known to act as an organocatalyst in various chemical reactions. The structure of this compound suggests that it may have applications in catalysis and materials science due to the presence of boron centers, which are often involved in binding with organic substrates and facilitating chemical transformations.

Synthesis Analysis

The synthesis of related bipyridinium compounds typically involves the reaction of 4,4'-bipyridyl with other reagents to introduce functional groups at the nitrogen atoms. For example, 4,4'-bipyridyl has been used as a catalyst in the reduction of nitroarenes to anilines using bis(neopentylglycolato)diboron, indicating that bipyridyl derivatives can be synthesized through reactions with boron-containing reagents .

Molecular Structure Analysis

The molecular structure of bipyridinium derivatives can be quite complex, as seen in the synthesis of hybrid bromobismuthates with 1,1'-(1,n-alkanediyl)bis(4-methylpyridinium) structures . These structures can range from zero-dimensional to multi-dimensional networks, depending on the specific substituents and reaction conditions. The presence of boron in the compound of interest suggests that it may form similar complex structures.

Chemical Reactions Analysis

Bipyridinium ions are known to form charge-transfer complexes with various anions, as demonstrated by the luminescent complexes formed with tetrakis[3,5-bis(trifluoromethyl)phenyl]borate anion . This suggests that the compound may also participate in charge-transfer interactions, which could be useful in the development of luminescent materials or sensors.

Physical and Chemical Properties Analysis

The physical and chemical properties of bipyridinium salts can be influenced by their substituents. For instance, fluorinated boronic acid-appended bipyridinium salts have been used for diol recognition via (19)F NMR spectroscopy, indicating that the introduction of boronic acid groups can impart specific binding properties to the molecule . Additionally, the crystal structures of various bipyridyl(ferrocenyl)boronium derivatives have shown that the boron atom typically has a distorted tetrahedral coordination, which could affect the reactivity and stability of the compound .

科学研究应用

大环 π 电子受体系统

Colquhoun 等人(2009 年)的研究探索了使用 4,4'-联吡啶衍生物合成大环 π 电子受体系统。这些系统对各种酸、碱和亲核试剂具有弹性,并表现出可逆还原能力。它们特别以与 π 供体芳烃络合的潜力而著称,如通过单晶 X 射线分析和溶液中 NMR 研究所示 (Colquhoun 等人,2009 年)。

电致变色器件

Sydam 等人(2013 年)使用 4,4'-联吡啶衍生物合成了一种新型电致变色紫精,在电致变色器件中显示出高对比度和效率。这些器件在透明和深蓝色之间显示可逆的颜色转换,表明在电致变色窗口或显示器中的潜在应用 (Sydam 等人,2013 年)。

配位聚合物中的光致变色性质

刘等人(2017 年)研究了电荷分布对一维配位聚合物中光致变色性质的影响。他们将 4,4'-联吡啶衍生物与 CdCl2·2.5H2O 反应,得到表现出不同光致变色行为的配合物。这表明电荷分布对配位聚合物的照片致变色性质有影响 (刘等人,2017 年)。

氢键和 π 堆积相互作用

Dorn 等人(2005 年)的研究重点是线性联吡啶阳离子的氢键和 π 堆积相互作用。他们合成了各种联吡啶化合物并分析了它们的晶体堆积,揭示了这些阳离子与不同阴离子相互作用动力学的显著见解 (Dorn 等人,2005 年)。

光致变色和水致变色有机金属化合物

刘(2018 年)探索了在新型有机金属化合物中使用源自 4,4'-联吡啶的甲基紫精阳离子。这些化合物表现出独特的光致变色和水致变色行为,表明它们在光致电子转移应用中的潜力 (刘,2018 年)。

铀酰配位聚合物

曾等人(2019 年)在新型铀酰配位化合物的合成中利用了基于联吡啶的羧酸。对这些化合物进行了离子交换性能评估,特别是在从水溶液中去除高铼酸盐的背景下,突出了在环境修复应用中的潜力 (曾等人,2019 年)。

属性

IUPAC Name |

[2-[[4-[1-[(2-boronophenyl)methyl]pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]methyl]phenyl]boronic acid;dibromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24B2N2O4.2BrH/c29-25(30)23-7-3-1-5-21(23)17-27-13-9-19(10-14-27)20-11-15-28(16-12-20)18-22-6-2-4-8-24(22)26(31)32;;/h1-16,29-32H,17-18H2;2*1H/q+2;;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSSHOLZYTUDGAF-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC4=CC=CC=C4B(O)O)(O)O.[Br-].[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24B2Br2N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90436511 |

Source

|

| Record name | 1,1'-Bis[(2-boronophenyl)methyl]-4,4'-bipyridin-1-ium dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

585.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Bipyridinium, 1,1'-bis[(2-boronophenyl)methyl]-, dibromide | |

CAS RN |

420816-02-0 |

Source

|

| Record name | 1,1'-Bis[(2-boronophenyl)methyl]-4,4'-bipyridin-1-ium dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

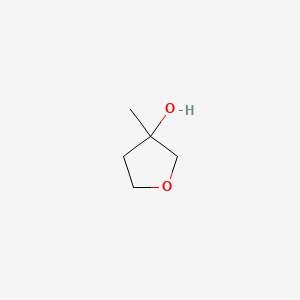

![Benzene, 1-[(1R)-1-(bromomethoxy)ethyl]-3,5-bis(trifluoromethyl)-](/img/structure/B1279192.png)